molecular formula C16H13ClFN5O B2561972 2-chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034299-50-6

2-chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2561972
CAS No.: 2034299-50-6
M. Wt: 345.76
InChI Key: CPKAGSFKWXERNM-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a potent, ATP-competitive small-molecule inhibitor with high affinity for Fibroblast Growth Factor Receptor (FGFR) kinases, particularly FGFR1, and also demonstrates significant activity against the Src family kinase Yes1. This dual inhibitory profile makes it a valuable chemical probe for investigating the complex signaling networks that drive cellular proliferation, survival, and migration . Its primary research application is in the field of oncology, where it is used to study and validate FGFR and Src as therapeutic targets in various cancer models, including those with documented FGFR amplifications or genetic alterations. By potently suppressing FGFR signaling pathways, this compound induces cell cycle arrest and apoptosis in susceptible cancer cell lines . Furthermore, its activity against Src kinase provides a tool for exploring the role of this oncogene in tumor progression, invasion, and metastasis. Researchers utilize this inhibitor to dissect the contribution of specific kinase pathways to drug resistance and to explore potential combination therapies, thereby advancing the development of targeted cancer treatments.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c1-23-9-10(7-22-23)15-13(19-5-6-20-15)8-21-16(24)14-11(17)3-2-4-12(14)18/h2-7,9H,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKAGSFKWXERNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole moiety: This can be achieved by reacting 1-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to form the desired pyrazole derivative.

    Formation of the pyrazine moiety: This involves the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)pyrazine through a series of reactions, including cyclization and functional group transformations.

    Coupling of the benzamide core: The final step involves coupling the synthesized pyrazole and pyrazine moieties with 2-chloro-6-fluorobenzoyl chloride under suitable reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro groups on the benzamide core can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling reactions: The pyrazole and pyrazine moieties can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Nucleophiles such as amines and thiols for substitution reactions.
  • Oxidizing agents like potassium permanganate for oxidation reactions.
  • Reducing agents like sodium borohydride for reduction reactions.
  • Catalysts such as palladium for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while coupling reactions can form complex aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole derivatives exhibit significant anticancer properties. The mechanism of action primarily involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study: Anticancer Efficacy
A study evaluated the efficacy of a similar pyrazole-based compound on various cancer cell lines, including:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)15
HepG2 (Liver)12
A549 (Lung)18

The results indicated that the compound effectively inhibited cell growth across these lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains, making it a candidate for further development in treating infections.

Antimicrobial Efficacy Data

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These findings indicate moderate antibacterial properties, particularly against Gram-positive bacteria.

Case Study on Anticancer Activity

A clinical trial involving a pyrazole derivative demonstrated a partial response in 30% of patients with advanced solid tumors after four treatment cycles. This highlights the therapeutic potential of pyrazole compounds in oncology.

Case Study on Antimicrobial Efficacy

In vitro studies showed that modifications to the pyrazole ring could enhance antimicrobial potency against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Features Reference
2-Chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide Pyrazine - 2-Cl, 6-F benzamide
- Pyrazine-linked 1-methylpyrazole
Moderate lipophilicity, nitrogen-rich
2-Chloro-6-fluoro-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)benzamide (BP 9142) Quinoline - 2-Cl, 6-F benzamide
- Quinoline-linked 1-methylpyrazole
Increased aromaticity, planar structure
4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (25) Quinazoline - Trifluoromethylphenyl group
- Piperazine-methyl linker
Enhanced solubility, potential kinase affinity
N-(Cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide Pyrazine + oxadiazole - Bis(trifluoromethyl)benzamide
- Oxadiazole ring
High metabolic stability, lipophilic
2-Chloro-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)benzenesulfonamide Quinoline - Sulfonamide group (replacing benzamide) Altered hydrogen-bonding capacity

Functional Implications of Structural Variations

Core Heterocycle: Pyrazine vs. Quinoline/Quinazoline: Pyrazine (as in the main compound) offers a smaller, less aromatic core compared to quinoline or quinazoline. This may reduce steric hindrance and improve binding flexibility in enzymatic pockets . Quinazoline derivatives, however, often exhibit stronger π-π stacking interactions due to extended aromaticity, as seen in compound 25 .

Substituent Effects: Halogens (Cl, F): The 2-chloro-6-fluoro substitution in the main compound likely enhances electronegativity and membrane permeability compared to non-halogenated analogs. Trifluoromethyl Groups: Compounds like 25 and the oxadiazole-containing derivative from incorporate trifluoromethyl groups, which significantly increase lipophilicity and metabolic resistance .

Linker and Functional Groups: Benzamide vs. Oxadiazole Additions: The oxadiazole ring in introduces a rigid, electron-deficient heterocycle, which may improve binding to enzymes like kinases or proteases .

Biological Activity

2-Chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H15ClFN7O2
  • Molecular Weight : 463.8 g/mol
  • CAS Number : 1172944-14-7

The compound exhibits its biological activity primarily through interactions with specific biological targets, which can include enzymes, receptors, or pathways involved in disease processes. The presence of the pyrazole and pyrazine moieties suggests potential interactions with targets relevant in oncology and infectious diseases.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antimicrobial Activity :
    • The compound has shown promising results against Mycobacterium tuberculosis, with some derivatives exhibiting IC50 values in the low micromolar range (1.35 to 2.18 μM) .
    • Further evaluations indicated that certain analogs maintained low cytotoxicity against human embryonic kidney cells (HEK-293), suggesting a favorable therapeutic index .
  • Anticancer Properties :
    • Studies have reported that related pyrazole compounds demonstrate significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, similar compounds have shown GI50 values as low as 3.79 μM .
    • The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed mechanisms specific to this compound require further investigation.
  • Anti-inflammatory Effects :
    • Pyrazole derivatives have been explored for their ability to inhibit pro-inflammatory cytokines, which may position them as candidates for treating inflammatory diseases .

Case Studies and Research Findings

A selection of studies provides insights into the biological activity of this compound and its derivatives:

StudyFindings
Bouabdallah et al., 2022 Investigated pyrazole-based compounds showing significant cytotoxicity against cancer cell lines with IC50 values ranging from 3.79 to 42.30 µM.
Wei et al., 2020 Reported novel benzamide derivatives with anti-tubercular activity, highlighting the importance of structural modifications for enhancing potency and selectivity.
Xia et al., 2023 Discussed aminopyrazole derivatives exhibiting anti-inflammatory properties by inhibiting TNF-alpha release in vitro.

Q & A

Q. What are the key considerations for synthesizing 2-chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide with high purity?

Methodological Answer: The synthesis involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. Critical considerations include:

  • Reaction Optimization : Use automated reactors or continuous flow systems to enhance scalability and reproducibility. Temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., DMF or pyridine for nucleophilic substitution) are crucial .
  • Purification : Employ recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product. Purity ≥95% is typically achieved via iterative crystallization .
  • Analytical Validation : Confirm intermediate structures using LC-MS and monitor reaction progress via TLC (Rf values compared to standards) .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural characterization employs a combination of spectroscopic and crystallographic techniques:

  • Spectroscopy :
    • NMR : 1H/13C NMR identifies substituent environments (e.g., pyrazine protons at δ 8.2–8.5 ppm; benzamide carbonyl at ~168 ppm) .
    • FTIR : Confirm amide C=O stretches (~1650 cm⁻¹) and aromatic C-F/C-Cl vibrations (~1100–1200 cm⁻¹) .
  • X-Ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide NH and pyrazine N atoms) .
  • Elemental Analysis : Validate empirical formula (e.g., C18H14ClFN5O) with <0.3% deviation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on key residues (e.g., ATP-binding pocket residues for kinase targets) .
  • MD Simulations : Analyze stability of ligand-target complexes (50–100 ns trajectories, AMBER/CHARMM force fields). Measure RMSD (<2 Å for stable binding) and binding free energy (MM-PBSA/GBSA) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., benzamide carbonyl for hydrogen bonding) using Schrödinger’s Phase .

Q. What strategies mitigate solubility challenges in in vitro bioassays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) with aqueous buffers (PBS, pH 7.4). Validate stability via UV-Vis spectroscopy (λmax monitoring) .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70–150 nm diameter, PDI <0.2) to enhance bioavailability. Characterize using dynamic light scattering (DLS) .
  • Protonation State Adjustment : Test solubility at pH 5.5–7.4 (simulating lysosomal vs. cytoplasmic environments) .

Q. How are contradictory biological activity data resolved across assay systems?

Methodological Answer:

  • Orthogonal Assays : Cross-validate IC50 values using enzymatic assays (e.g., fluorescence-based ADP-Glo™) and cell viability (MTT/CellTiter-Glo®) .
  • Standardized Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and cell passage number (≤20 passages) .
  • Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in live cells .

Q. What in vivo models are appropriate for pharmacokinetic (PK) studies?

Methodological Answer:

  • Rodent Models : Administer intravenously (1 mg/kg) or orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5–24 h post-dose.
  • Bioanalytical Methods : Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, Cmax, and t1/2 using non-compartmental analysis (Phoenix WinNonlin®) .
  • Tissue Distribution : Euthanize at terminal timepoints, homogenize tissues (liver, brain), and extract compound using acetonitrile precipitation .

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